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Compound of Interest

Compound Name: 3,5-Dibenzyloxybenzyl alcohol

Cat. No.: B1296644 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
dibenzyloxybenzyl alcohol, a key intermediate in various synthetic applications, including

dendrimer synthesis and drug development. Due to the limited availability of a complete,

published dataset for this specific molecule, this guide combines available information with

predicted spectroscopic data based on analogous compounds. Detailed experimental protocols

for its synthesis and characterization are also presented to support researchers and scientists

in its practical application.

Chemical Structure and Properties
IUPAC Name: [3,5-bis(phenylmethoxy)phenyl]methanol[1] Molecular Formula: C₂₁H₂₀O₃[1]

Molecular Weight: 320.4 g/mol [1] CAS Number: 24131-31-5[1]

Synthesis of 3,5-Dibenzyloxybenzyl Alcohol
The synthesis of 3,5-dibenzyloxybenzyl alcohol is typically achieved through a Williamson

ether synthesis, starting from 3,5-dihydroxybenzyl alcohol and benzyl bromide. This reaction

involves the deprotonation of the hydroxyl groups of the starting material to form alkoxides,

which then act as nucleophiles to displace the bromide from benzyl bromide.
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Synthesis of 3,5-Dibenzyloxybenzyl Alcohol
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3,5-Dibenzyloxybenzyl Alcohol
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Caption: Williamson ether synthesis of 3,5-Dibenzyloxybenzyl Alcohol.

Experimental Protocol: Synthesis
Preparation: To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in a suitable polar aprotic

solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate

(2.5 eq) or sodium hydride (2.2 eq).

Reaction: Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (2.2 eq)

dropwise to the reaction mixture.

Heating and Monitoring: Heat the reaction mixture to a temperature between 60-80 °C and

monitor the progress of the reaction by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into

ice-cold water.

Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel.
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Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for 3,5-
dibenzyloxybenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.30 - 7.50 m 10H
Aromatic protons

(benzyl groups)

~6.70 d 2H
Aromatic protons (H2,

H6 of central ring)

~6.60 t 1H
Aromatic proton (H4

of central ring)

~5.05 s 4H -O-CH₂-Ph

~4.60 s 2H -CH₂-OH

~2.00 br s 1H -OH

¹³C NMR (Predicted)
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Chemical Shift (δ) ppm Assignment

~160.0 C3, C5 (central ring)

~143.0 C1 (central ring)

~137.0 Quaternary C (benzyl groups)

~128.5 Aromatic CH (benzyl groups)

~128.0 Aromatic CH (benzyl groups)

~127.5 Aromatic CH (benzyl groups)

~105.0 C2, C6 (central ring)

~101.0 C4 (central ring)

~70.0 -O-CH₂-Ph

~65.0 -CH₂-OH

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H stretch (alcohol)

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch

1600, 1495, 1450 Medium to Strong Aromatic C=C stretch

1250 - 1000 Strong C-O stretch (ether and alcohol)

750 - 690 Strong
Aromatic C-H bend

(monosubstituted)

Mass Spectrometry (MS)
While a full high-resolution mass spectrum is not readily available, the expected molecular ion

peak and key fragments are presented below.
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m/z Interpretation

320.14 [M]⁺ (Molecular Ion)

302 [M - H₂O]⁺

229 [M - C₇H₇]⁺ (Loss of benzyl group)

91 [C₇H₇]⁺ (Tropylium ion, base peak)

79 [C₆H₇]⁺

Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the purified 3,5-
dibenzyloxybenzyl alcohol in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-

d₆) in an NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR

spectrometer.

¹H NMR Parameters: Use a standard pulse sequence with a sufficient number of scans to

obtain a good signal-to-noise ratio.

¹³C NMR Parameters: Use a proton-decoupled pulse sequence. A larger number of scans

will likely be necessary compared to ¹H NMR.

IR Spectroscopy
Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated

Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR

crystal. Alternatively, a KBr pellet can be prepared.

Instrumentation: Record the spectrum on an FTIR spectrometer.

Data Acquisition: Typically, scan the range from 4000 to 400 cm⁻¹.
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Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass

range (e.g., m/z 50-500).

Logical Workflow for Spectral Interpretation

Spectroscopic Data Interpretation Workflow

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

¹H NMR
- Aromatic protons (7.3-7.5, 6.6-6.7 ppm)

- Benzylic ether protons (~5.05 ppm)
- Benzylic alcohol protons (~4.60 ppm)

- Hydroxyl proton (~2.0 ppm)

Structure Confirmation of
3,5-Dibenzyloxybenzyl Alcohol

¹³C NMR
- Aromatic carbons (101-160 ppm)

- Benzylic ether carbon (~70.0 ppm)
- Benzylic alcohol carbon (~65.0 ppm)

IR
- O-H stretch (3400-3200 cm⁻¹)

- Aromatic C-H stretch (3100-3000 cm⁻¹)
- C-O stretch (1250-1000 cm⁻¹)

Mass Spec
- Molecular Ion [M]⁺ at m/z 320

- Loss of H₂O (m/z 302)
- Loss of benzyl (m/z 229)
- Tropylium ion (m/z 91)

Click to download full resolution via product page

Caption: Logical workflow for the structural confirmation of 3,5-Dibenzyloxybenzyl Alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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